3-Cyclopropyl-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-13-19(15(2)12-18(14)27-3)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJNMOEWFZVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety linked to a sulfonamide derivative. Its structural complexity suggests multiple potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that the introduction of methoxy and cyclopropyl groups enhances the antimicrobial activity by improving lipophilicity and membrane permeability .
Antiviral Activity
Similar compounds have been evaluated for their antiviral properties, particularly against viral replication mechanisms. The inhibition of human dihydroorotate dehydrogenase (DHODH) has been identified as a key mechanism by which these compounds exert their antiviral effects. The structural modifications in this compound may enhance its efficacy against viral pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth.
- Cell Membrane Disruption : The lipophilic cyclopropyl group may facilitate the penetration of the compound into bacterial membranes, leading to cell lysis.
- Targeting Viral Replication : By inhibiting DHODH, the compound may disrupt nucleotide synthesis in viruses, thereby preventing their replication .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including those structurally related to this compound. The results indicated that compounds with similar substituents exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Antiviral Research
In another investigation focused on antiviral properties, the compound was tested against measles virus replication. The results demonstrated that it effectively reduced viral loads in cell cultures by inhibiting DHODH activity, showing promise as a potential therapeutic agent for viral infections .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyridazine derivatives | Significant inhibition of bacterial growth |
| Antiviral | DHODH inhibitors | Reduced viral replication in vitro |
| Enzyme Inhibition | Sulfonamide analogs | Inhibition of folate synthesis |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 3-Cyclopropyl-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine may also possess anticancer properties .
2. Antimicrobial Properties
Pyridazine derivatives have been reported to exhibit antimicrobial activity. The presence of the piperazine group can enhance interaction with microbial targets, potentially leading to effective antimicrobial agents .
3. Anti-inflammatory Effects
Compounds within this chemical class have shown promise as anti-inflammatory agents. The structural features of this compound may facilitate interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of similar pyridazine derivatives:
Case Study 1: Anticancer Evaluation
In one study, a series of pyridazine derivatives were synthesized and tested against human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of pyridazine compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Cyclopropyl vs. Chlorine : The cyclopropyl group in the target compound likely enhances metabolic stability compared to the chloro-substituted analog , which may be prone to dehalogenation.
- Sulfonyl Group Variations : The 4-methoxy-2,5-dimethylphenylsulfonyl group in the target compound increases steric bulk and lipophilicity compared to the 4-fluorophenylsulfonyl group in the triazolo analog . This could influence target selectivity and membrane permeability.
Preparation Methods
Cyclization of 1,4-Diketones
Hydrazine-mediated cyclization of 1,4-diketones remains a classical approach. For example, cyclopropyl-substituted diketones undergo condensation with hydrazine hydrate in ethanol under reflux to yield 3-cyclopropylpyridazine.
Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1,4-Diketone derivative | Hydrazine hydrate | Ethanol | Reflux | 60–75 |
Functionalization of Preformed Pyridazines
Commercial pyridazines can be derivatized via cross-coupling reactions. The cyclopropyl group is introduced using:
- Suzuki-Miyaura Coupling : 3-Bromopyridazine reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.
- Negishi Coupling : Zinc-cyclopropyl intermediates couple with halogenated pyridazines.
Optimization Note : Pd catalysts with bulky phosphine ligands (e.g., XPhos) improve selectivity for the 3-position.
Preparation of the Piperazine-Sulfonamide Segment
The 4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine fragment is synthesized in two stages:
Sulfonation of 4-Methoxy-2,5-Dimethylbenzene
Chlorosulfonation introduces the sulfonyl chloride group:
$$ \text{C}6\text{H}3(\text{OCH}3)(\text{CH}3)2 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}2(\text{OCH}3)(\text{CH}3)2\text{SO}2\text{Cl} + \text{HCl} $$
Key Considerations :
Piperazine Sulfonylation
The sulfonyl chloride reacts with piperazine under basic conditions:
$$ \text{C}6\text{H}2(\text{OCH}3)(\text{CH}3)2\text{SO}2\text{Cl} + \text{Piperazine} \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}2(\text{OCH}3)(\text{CH}3)2\text{SO}_2\text{-Piperazine} $$
Optimization Data
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–25°C | 85 |
| NaHCO₃ | Water/THF | Reflux | 78 |
Coupling of Pyridazine and Piperazine-Sulfonamide
The final step involves linking the two segments via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination.
SNAr Reaction
Activation of the pyridazine’s 6-position with a leaving group (e.g., Cl, Br) enables displacement by the piperazine-sulfonamide nitrogen.
Representative Protocol :
- Substrate : 3-Cyclopropyl-6-chloropyridazine.
- Conditions : LiHMDS (2.5 eq), THF, −78°C to 25°C, 12 h.
- Yield : 70–80% after column chromatography.
Mechanistic Insight : LiHMDS deprotonates the piperazine, enhancing its nucleophilicity for attack at the electron-deficient pyridazine position.
Buchwald-Hartwig Amination
For less-activated pyridazines, Pd-catalyzed coupling is preferred:
$$ \text{3-Cyclopropyl-6-bromopyridazine} + \text{Piperazine-sulfonamide} \xrightarrow{\text{Pd}2(\text{dba})3, XPhos}} \text{Product} $$
Optimized Parameters
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/XPhos | XPhos | KOtBu | 90 |
| Pd(OAc)₂/BINAP | BINAP | Cs₂CO₃ | 82 |
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances enable sequential cyclopropanation and coupling in a single pot:
Advantages : Reduced purification steps; yields comparable to stepwise methods (65–75%).
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility for scale-up:
Analytical Characterization
Critical spectroscopic data for validation:
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) enhance nucleophilic substitution at the piperazine sulfonyl group, but prolonged heating may degrade sensitive moieties .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF or dichloromethane may favor specific coupling reactions .
- Catalysts : Use of bases (e.g., K₂CO₃) or coupling agents (e.g., HATU) to activate sulfonyl chloride intermediates .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
Q. Example Optimization Table :
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | DMF: 75% yield; THF: 60% yield |
| Temperature | 80°C vs. 120°C | 120°C: Faster reaction but 10% decomposition |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, pyridazine ring protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅N₄O₃S) .
- X-ray Crystallography : Resolves 3D conformation, particularly for sulfonyl-piperazine geometry .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. What are the key structural features influencing reactivity?
- Methodological Answer :
- Pyridazine Core : Electrophilic at C-3 and C-6 positions, enabling nucleophilic substitution .
- Sulfonyl-Piperazine Group : Enhances solubility and serves as a hydrogen bond acceptor for target binding .
- Cyclopropyl Substituent : Introduces steric hindrance, potentially modulating metabolic stability .
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs, leveraging the sulfonyl-piperazine moiety’s interaction with catalytic sites .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories to evaluate binding free energies) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with positive controls) .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
- Orthogonal Models : Compare in vitro results with ex vivo/in vivo models (e.g., murine infection models for antimicrobial claims) .
Q. What advanced synthetic strategies enable scalable production?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis with microreactors to improve heat/mass transfer (e.g., Omura-Sharma-Swern oxidation adapted for pyridazine intermediates) .
- DoE (Design of Experiments) : Statistical optimization of multi-variable parameters (e.g., response surface methodology for solvent/temperature interactions) .
- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C nanoparticles) for Suzuki-Miyaura couplings .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess impact on target affinity .
- Bioisosteric Replacement : Replace pyridazine with triazolo-pyridazine to evaluate metabolic stability .
- Activity Cliffs : Identify abrupt changes in potency (e.g., IC₅₀ shifts >10-fold) using clustered substituents .
Q. Example SAR Table :
| Derivative | Substituent Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | None | 0.45 |
| Analog A | 4-Fluorophenyl sulfonyl | 0.12 |
| Analog B | Piperazine → homopiperazine | 2.3 |
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
